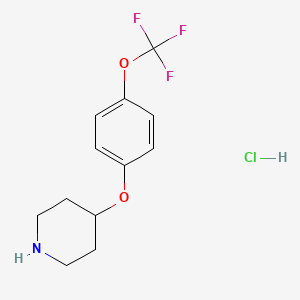

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride, also known as TFMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Aplicaciones Científicas De Investigación

Chemical Characterization and Synthesis

- Identification and Synthesis in Drug Substances: 4-(4-(Trifluoromethoxy)phenoxy)piperidine was identified among related substances in a drug for Multidrug-Resistant Tuberculosis (MDR-TB), characterized using spectroscopic techniques (S. Jayachandra et al., 2018).

- Synthesis and Structure Analysis: The compound was synthesized and analyzed for its structure, revealing its potential as a serotonin uptake inhibitor (E. Corey et al., 1993).

- Development as a Building Block: A synthetic approach for preparing 4-(trifluoromethoxy)piperidine was developed, proving its usefulness in medicinal chemistry (I. G. Logvinenko et al., 2021).

Biological and Pharmacological Research

- Potential in Antituberculosis Activity: Piperidinol analogs, incorporating elements like 4-(trifluoromethoxy)phenoxy, showed promising anti-tuberculosis activity, although further research was needed due to observed side effects (Dianqing Sun et al., 2009).

- Investigation as σ-1 Receptor Ligands: Research on halogenated 4-(phenoxymethyl)piperidines, related to the compound , explored their potential as δ receptor ligands, with implications for in vivo tomographic studies of σ receptors (R. Waterhouse et al., 1997).

Material Science and Chemical Engineering

- Use in Synthesis of Zinc Phthalocyanines: The compound was utilized in the synthesis of novel zinc phthalocyanines, which were studied for their aggregation and fluorescence properties, indicating potential applications in material science (P. Muthukumar et al., 2016).

Propiedades

IUPAC Name |

4-[4-(trifluoromethoxy)phenoxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10;/h1-4,10,16H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNYZXCZVRQHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-3-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2856022.png)

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-1-ethyl-4,4,4-trifluoro-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2856029.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2856030.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide](/img/structure/B2856038.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)